N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d][1,3]thiazole ring with an imidazolidin-4-yl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring and the imidazolidin-4-yl acetamide moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetamide stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C20H22N4O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C20H22N4O5S/c1-28-14-7-6-11(8-15(14)29-2)10-24-18(26)13(22-20(24)27)9-17(25)23-19-21-12-4-3-5-16(12)30-19/h6-8,13H,3-5,9-10H2,1-2H3,(H,22,27)(H,21,23,25) |
InChI Key |
KIPQEMMEZYVISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
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